5,5,6,6-Tetrafluorohexane-2,4-dione
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Overview
Description
5,5,6,6-Tetrafluorohexane-2,4-dione is an organic compound with the molecular formula C6H6F4O2 It is a fluorinated diketone, which means it contains two ketone groups and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetrafluorohexane-2,4-dione typically involves the fluorination of hexane-2,4-dione. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6-Tetrafluorohexane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,5,6,6-Tetrafluorohexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,6,6-Tetrafluorohexane-2,4-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the diketone structure allows it to participate in various chemical reactions, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
5,5,6,6,6-Pentafluorohexane-2,4-dione: This compound has an additional fluorine atom compared to 5,5,6,6-Tetrafluorohexane-2,4-dione, which can affect its reactivity and applications.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: This compound has a different substitution pattern, leading to distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other fluorinated compounds may not be suitable .
Properties
CAS No. |
59857-63-5 |
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Molecular Formula |
C6H6F4O2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
5,5,6,6-tetrafluorohexane-2,4-dione |
InChI |
InChI=1S/C6H6F4O2/c1-3(11)2-4(12)6(9,10)5(7)8/h5H,2H2,1H3 |
InChI Key |
CNUKMYIQXLCAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
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